Cas no 124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-)

1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- structure
124770-85-0 structure
Product Name:1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
Numero CAS:124770-85-0
MF:C11H15N5O2
MW:249.269101381302
CID:139917
PubChem ID:451656
Update Time:2025-04-19

1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
    • (+/-)-9-<(1β,2α,3β)-2,3-bis(hydroxymethyl)-1-cyclobutyl>adenine
    • CYCLOBUT A
    • [(1S,2R,3S)-3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
    • [3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1alpha,2beta,3alpha)-(+-)-
    • 9-(2,3-Bis(hydroxymethyl)-1-cyclobutyl)adenine
    • Carbocyclic oxetanocin A
    • Carboxetanocin A
    • C-Oxt-A
    • Cyclobut-A
    • Cyclobutyl-A
    • 126187-01-7
    • SCHEMBL8537235
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1a,2b,3a)-, (+/-)
    • C-oxetanocin A
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
    • (R)-Cyclobutyl-A
    • [(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol
    • ((1S,2R,3R)-3-(6-Amino-9H-purin-9-yl)cyclobutane-1,2-diyl)dimethanol
    • 124770-85-0
    • SQ-33,242
    • DTXSID50155099
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-rel-
    • CHEMBL23571
    • Inchi: 1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1
    • Chiave InChI: PYJIWOQTJHPDAK-BWZBUEFSSA-N
    • Sorrisi: OC[C@@H]1[C@@H](CO)C[C@H]1N1C=NC2C(N)=NC=NC1=2

Proprietà calcolate

  • Massa esatta: 249.123
  • Massa monoisotopica: 249.123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 305
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 110A^2
  • XLogP3: -1

Proprietà sperimentali

  • Densità: 1.775
  • Punto di ebollizione: 563.707°C at 760 mmHg
  • Punto di infiammabilità: 294.72°C
  • Indice di rifrazione: 1.842
  • LogP: 0.15150
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso